molecular formula C8H5ClFN B1364815 2-Chloro-5-fluorophenylacetonitrile CAS No. 395675-23-7

2-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1364815
CAS No.: 395675-23-7
M. Wt: 169.58 g/mol
InChI Key: WBXORBHLIYATBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluorophenylacetonitrile is an organic compound with the chemical formula C8H5ClFN. It is a colorless to pale yellow crystalline solid, soluble in organic solvents such as chloroform, dimethylformamide, and ethanol . This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-5-fluorophenylacetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetonitrile: Lacks the fluorine atom, leading to different reactivity and properties.

    2-Fluorophenylacetonitrile: Lacks the chlorine atom, affecting its chemical behavior.

    3-Chloro-5-fluorophenylacetonitrile: Positional isomer with different reactivity due to the position of the substituents.

Uniqueness

2-Chloro-5-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXORBHLIYATBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397305
Record name 2-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395675-23-7
Record name 2-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.